

Fluopimomide: A Technical Guide to a Novel Fungicide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fluopimomide

Cat. No.: B1447720

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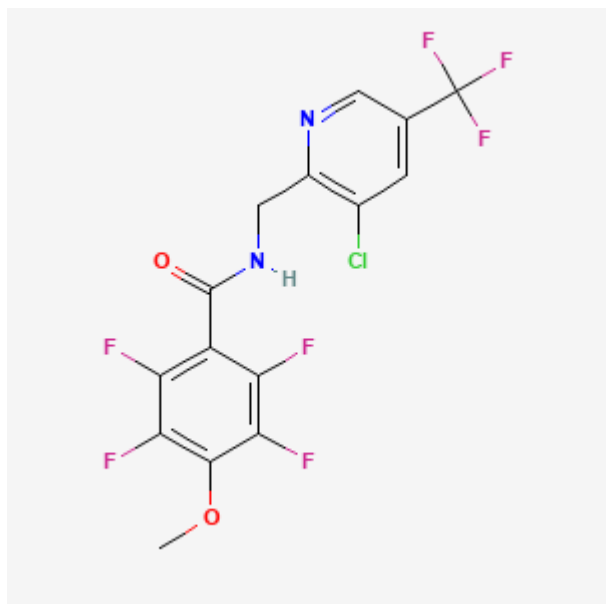
This technical guide provides an in-depth overview of the fungicide **Fluopimomide**, intended for researchers, scientists, and professionals in drug development. This document details its chemical properties, mechanism of action, synthesis, and efficacy against various plant pathogens.

Chemical Identity and Properties

Fluopimomide is a novel acid amide fungicide with the following identifiers:

- CAS Number: 1309859-39-9[1]
- Molecular Formula: $C_{15}H_8ClF_7N_2O_2$
- IUPAC Name: N-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide[1]
- Synonyms: Kanuozi, LH-2010A

Structure:



(Image Source: PubChem CID 72734664)

Property	Value
Molecular Weight	416.68 g/mol
Exact Mass	416.0163 g/mol
Elemental Analysis	C, 43.24%; H, 1.94%; Cl, 8.51%; F, 31.92%; N, 6.72%; O, 7.68% ^[1]

Mechanism of Action

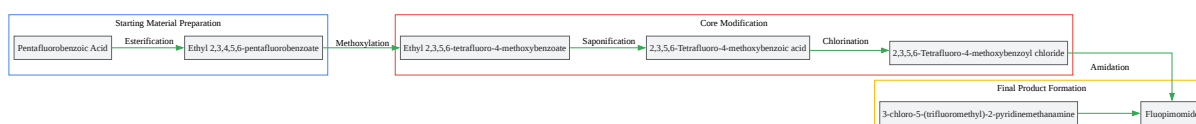
The primary mode of action of **Fluopimomide** is believed to be the disruption of cell membrane stability in susceptible fungi. Evidence suggests that, similar to the structurally related fungicide fluopicolide, **Fluopimomide** causes the redistribution of spectrin-like proteins from the cell membrane to the cytoplasm in Oomycetes and Ascomycetes.^{[1][2]} These proteins are crucial for maintaining the integrity and stability of the cell membrane. Their delocalization leads to membrane instability and ultimately, cell lysis.

Some sources also suggest that **Fluopimomide** may act as a succinate dehydrogenase inhibitor (SDHI), interfering with the fungal mitochondrial respiratory chain. However, the evidence for this mechanism is less established compared to its effects on spectrin-like proteins.

Synthesis

A general synthetic route for **Fluopimomide** has been described, starting from pentafluorinated benzoate. The synthesis involves the introduction of a methoxy group, followed by saponification and amidation with 3-chloro-5-(trifluoromethyl)-2-pyridinemethanamine to yield the final product.

A simplified workflow for one of the possible synthetic pathways is outlined below.



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Caption: Synthetic pathway of **Fluopimomide**.

Efficacy and Quantitative Data

Fluopimomide has demonstrated significant efficacy against a range of plant pathogens, including fungi and nematodes.

Fungicidal Activity

Fluopimomide is effective in controlling gray mold on tomatoes caused by *Botrytis cinerea*.

Table 1: In Vitro Efficacy of Fungicides against *Botrytis cinerea*

Fungicide	Concentration (µg/mL)	Mycelial Growth Inhibition (%)
Azoxystrobin + Tebuconazole	25	100
Azoxystrobin + Chlorothalonil	25	100
Captan + Hexaconazole	25	96.67
Chlorothalonil	25	45.19

Data from a study evaluating various fungicides, highlighting the effectiveness of co-formulations.

Nematicidal Activity

Fluopimomide has shown considerable activity against the root-knot nematode *Meloidogyne incognita*.

Table 2: In Vitro Toxicity of **Fluopimomide** against *Meloidogyne incognita*

Life Stage	LC50 (mg/L) after 48h exposure
Second-stage Juveniles (J2s)	23.4
Eggs	9.5

Data from in vitro toxicity assays.

Table 3: Efficacy of **Fluopimomide** in Reducing Root Gallings by *M. incognita* in Greenhouse Trials

Application Rate (g/ha)	Reduction in Gallings Index (30 DAT)	Reduction in Gallings Index (60 DAT)
250	19.3% - 23.8%	35.7% - 52.7%
500	19.3% - 23.8%	35.7% - 52.7%
1000	19.3% - 23.8%	35.7% - 52.7%

DAT: Days After Treatment.

Table 4: Reduction of *M. incognita* Soil Populations by **Fluopimomide** in Greenhouse Trials

Application Rate (g/ha)	Population Reduction (30 DAT)	Population Reduction (60 DAT)
250	26.2% - 46.5%	65.6% - 82.1%
500	26.2% - 46.5%	65.6% - 82.1%
1000	26.2% - 46.5%	65.6% - 82.1%

DAT: Days After Treatment.

Experimental Protocols

In Vitro Fungicide Efficacy Testing against *Botrytis cinerea*

This protocol is a generalized procedure based on standard practices for evaluating fungicide efficacy.

- Pathogen Isolation and Culture:
 - Collect tomato leaves showing typical gray mold symptoms.
 - Aseptically cut small pieces from the lesion margins and surface sterilize with 1% sodium hypochlorite for 30-60 seconds.
 - Rinse the sterilized pieces two to three times with sterile distilled water and blot dry on sterile filter paper.
 - Place the dried pieces onto Petri plates containing Potato Dextrose Agar (PDA).
 - Incubate the plates at a suitable temperature until the fungus grows out from the leaf pieces.
 - Purify the culture by sub-culturing from the edge of the fungal colony to fresh PDA plates.

- Fungicide Stock Solution Preparation:
 - Prepare stock solutions of the test fungicides at a high concentration (e.g., 1000 µg/mL) in a suitable sterile solvent.
- Mycelial Growth Inhibition Assay:
 - Prepare PDA medium and amend it with the test fungicides at different concentrations (e.g., 25, 50, 100 µg/mL) by adding the appropriate volume of the stock solution to the molten agar.
 - Pour the amended PDA into sterile Petri plates.
 - Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing *B. cinerea* culture.
 - Include a control plate with PDA without any fungicide.
 - Incubate the plates in the dark at 25°C.
 - Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the plate.
 - Calculate the percentage of mycelial growth inhibition using the formula:
 - $\text{Inhibition (\%)} = [(dc - dt) / dc] * 100$
 - Where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.

Greenhouse Evaluation of Nematicide Efficacy against *Meloidogyne incognita* on Tomato

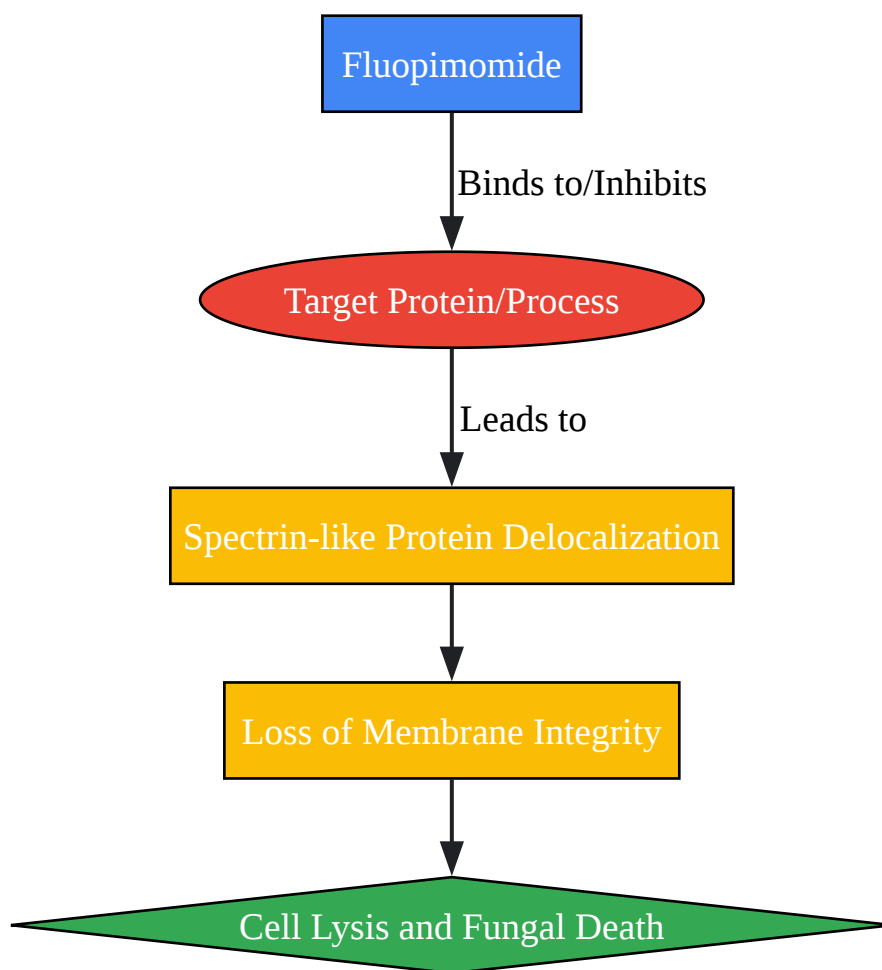
This protocol is a generalized procedure for greenhouse trials.

- Experimental Setup:
 - Use pots (e.g., 20 cm diameter) filled with sterilized sandy soil.

- Transplant one-month-old tomato seedlings (e.g., cultivar 'Jingpeng No. 8') into each pot.
- Inoculation:
 - Prepare a suspension of freshly hatched second-stage juveniles (J2s) of *M. incognita*.
 - Inoculate each pot with a specific number of J2s (e.g., 1500 J2s in 15 mL of water) by injecting the suspension into holes made in the root zone.
- Nematicide Application:
 - Apply **Fluopimomide** at different rates (e.g., equivalent to 250, 500, and 1000 g/ha) to the soil surface of the pots.
 - Include an untreated, inoculated control group.
- Data Collection and Analysis:
 - Maintain the plants in a greenhouse with controlled conditions (e.g., 20-30°C, 12:12 photoperiod).
 - After a set period (e.g., 30 and 60 days after treatment), carefully uproot the plants.
 - Assess the root galling index on a scale of 0 to 10.
 - Extract nematodes from a subsample of soil from each pot to determine the population density.
 - Measure plant growth parameters such as plant height, stem diameter, and biomass.
 - Calculate the percentage reduction in the galling index and nematode population compared to the untreated control.

Signaling Pathway and Logical Relationships

The proposed mechanism of action involving the delocalization of spectrin-like proteins suggests a disruption of the fungal cytoskeleton and membrane integrity. The precise signaling cascade is still under investigation, but a logical workflow can be represented as follows:



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Caption: Proposed mechanism of **Fluopimomide** action.

This technical guide provides a comprehensive summary of the current knowledge on **Fluopimomide**. Further research is warranted to fully elucidate its molecular mechanism of action and to explore its full potential in integrated pest management strategies.

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- To cite this document: BenchChem. [Fluopimomide: A Technical Guide to a Novel Fungicide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1447720#fluopimomide-cas-number-and-structure]

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